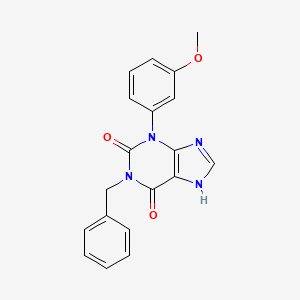
1-benzyl-3-(3-methoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione
Cat. No. B8438371
M. Wt: 348.4 g/mol
InChI Key: HJSDGVOHRUVZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06124288
Procedure details


A mixture of 6-amino-3-benzyl-1-(3-methoxyphenyl)uracil (5.52 g), formic acid (3.2 ml) and sodium nitrite (1.45 g) in formamide (130 ml) was gradually heated up to 100° C. with stirring. Sodium dithionite (4.83 g) was then added in portions over a period of 10 min, the temperature being held at 100° C. The temperature was then raised to 190° C. and the mixture stirred at this temperature for 30 min. It was allowed to cool then extracted into chloroform. The chloroform solution was extracted into 2M sodium hydroxide solution and this washed with ether. The aqueous layer was acidified with concentrated hydrochloric acid to give a solid which was filtered off and washed with water. Recrystallisation from ethanol provided the title compound (1.55 g).





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)[C:6](=[O:16])[N:5]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:4](=[O:24])[CH:3]=1.C(O)=O.N([O-])=O.[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH:40]([NH2:42])=O>>[CH2:17]([N:5]1[C:4](=[O:24])[C:3]2[NH:42][CH:40]=[N:1][C:2]=2[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)[C:6]1=[O:16])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.52 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(N(C(N1C1=CC(=CC=C1)OC)=O)CC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
1.45 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
4.83 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being held at 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then raised to 190° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at this temperature for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted into chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform solution was extracted into 2M sodium hydroxide solution
|
WASH
|
Type
|
WASH
|
|
Details
|
this washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(=O)N(C=2N=CNC2C1=O)C1=CC(=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.55 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
